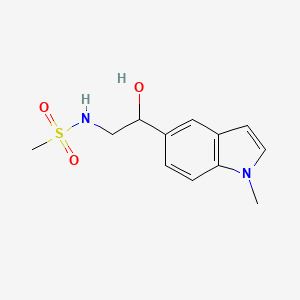

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated and nitro-substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

- Antibacterial Properties : Sulfonamides are known for their antibacterial effects, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis. Preliminary studies suggest that N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide may enhance this activity due to the presence of the indole structure, which is often associated with additional biological effects such as anti-cancer and anti-inflammatory properties.

- Anticancer Potential : The indole moiety is recognized for its role in various anticancer agents. Compounds containing this structure have shown efficacy against multiple cancer cell lines. For instance, studies indicate that derivatives of sulfonamides with indole structures can selectively inhibit certain carbonic anhydrases involved in tumor progression .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several key steps, which may vary based on desired yields and purity levels. The general synthetic route includes:

- Formation of the Indole Moiety : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Sulfonamide Group : This can be accomplished via nucleophilic substitution reactions at the sulfonamide nitrogen.

- Final Modifications : Additional functional groups may be introduced to enhance biological activity or solubility.

The resulting compound is characterized by its molecular formula C15H18N2O4S and molecular weight 342.38g/mol .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of various sulfonamide derivatives against multidrug-resistant strains of bacteria. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assessments have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including HeLa and MCF-7 cells. The compound displayed a marked reduction in cell viability at concentrations exceeding 10 µM, indicating its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The sulfonamide group enhances its solubility and bioavailability, making it an effective therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

Tryptophan: An essential amino acid with an indole ring.

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide is unique due to its combination of the indole moiety and the sulfonamide group, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Biologische Aktivität

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide, a compound derived from indole, has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the indole moiety, which is known for its diverse biological properties. The presence of the methanesulfonamide group enhances its solubility and biological activity.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT1F receptor. This receptor is implicated in various physiological processes, including mood regulation and vascular function. The activation of 5-HT1F receptors has been linked to therapeutic effects in conditions such as migraines and anxiety disorders.

Agonistic Properties

Research indicates that this compound acts as a potent agonist at serotonin receptors. Specifically, it has demonstrated:

- Selectivity for 5-HT1F receptors : Studies show that it significantly activates these receptors, which can lead to increased neurotransmission of serotonin in mammals .

- Calcium Release : The compound has been shown to release intracellular calcium by activating alpha 1-adrenoceptors, indicating its role in vascular smooth muscle contraction .

In Vitro Studies

In vitro studies have assessed the compound's efficacy and selectivity:

| Receptor Type | EC50 (nM) | Selectivity Ratio |

|---|---|---|

| Alpha 1-Adrenoceptors | 25 | >48 (compared to alpha 2) |

| 5-HT1F Receptors | Not specified | High |

These findings suggest that this compound is a highly selective agonist for the alpha 1-adrenoceptors compared to alpha 2-adrenoceptors, which may have implications for its therapeutic use in cardiovascular conditions .

Case Studies

Several studies have documented the effects of this compound in animal models:

- Vascular Response : In isolated perfused rabbit ear arteries, the compound induced significant vasoconstriction, demonstrating its potential utility in treating hypotension or vascular disorders.

- Neurotransmission Effects : In guinea pig atrium models, it exhibited a notable inhibition of neurotransmission at higher concentrations, indicating a dual action that could be beneficial in managing certain cardiovascular conditions .

Eigenschaften

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-14-6-5-9-7-10(3-4-11(9)14)12(15)8-13-18(2,16)17/h3-7,12-13,15H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWDAHLCFIFMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.